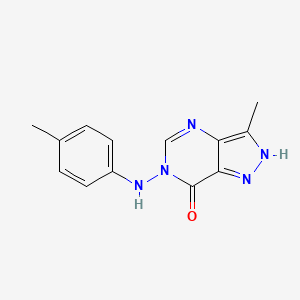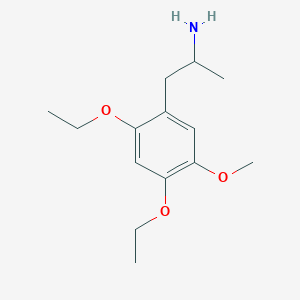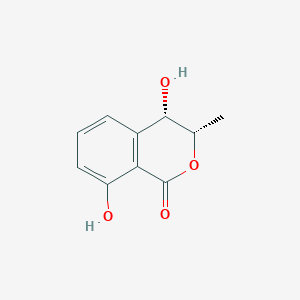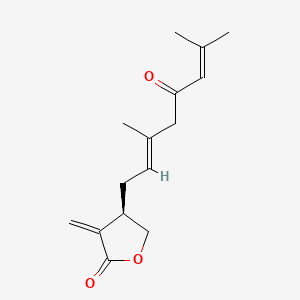
Anthecotuloide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthecotuloide is an irregular sesquiterpene lactone isolated from the plant Anthemis cotula LThis compound is known for its allergenic properties and is part of the larger family of sesquiterpene lactones, which are known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of anthecotuloide involves two potential pathways: the non-farnesyl diphosphate route and the head-to-head condensation of geranyl diphosphate with dimethylallyl diphosphate . Isotopic labeling experiments have shown that the isoprene building blocks of this sesquiterpene are formed exclusively via the MEP terpene biosynthetic pathway .
Industrial Production Methods
Extraction from the plant material using various techniques such as ultrasound-assisted extraction has been explored to obtain high yields of sesquiterpenoids, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Anthecotuloide undergoes various chemical reactions typical of sesquiterpene lactones, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their biological activities .
Aplicaciones Científicas De Investigación
Anthecotuloide has been studied for its potential biological activities, including anti-inflammatory, hepatoprotective, and antioxidant properties . Its allergenic nature has also made it a subject of interest in studies related to allergic reactions and immune responses. Additionally, its unique structure makes it a valuable compound for studying sesquiterpene biosynthesis and the MEP pathway .
Mecanismo De Acción
The mechanism of action of anthecotuloide involves its interaction with cellular redox balance and induction of oxidative stress in cells . This disruption can lead to various biological effects, including anti-inflammatory and antioxidant activities. The molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling pathways related to oxidative stress and inflammation .
Comparación Con Compuestos Similares
Anthecotuloide is unique among sesquiterpene lactones due to its irregular structure and biosynthetic pathway. Similar compounds include other sesquiterpene lactones such as parthenolide, helenalin, and costunolide, which also exhibit diverse biological activities . this compound’s specific allergenic properties and biosynthetic origin set it apart from these related compounds .
Propiedades
Número CAS |
23971-84-8 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(4R)-4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+/t13-/m0/s1 |
Clave InChI |
WSKLYRKBPFVGEJ-KKNAONHISA-N |
SMILES isomérico |
CC(=CC(=O)C/C(=C/C[C@H]1COC(=O)C1=C)/C)C |
SMILES canónico |
CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
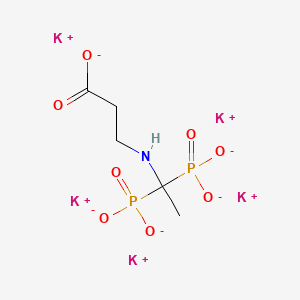


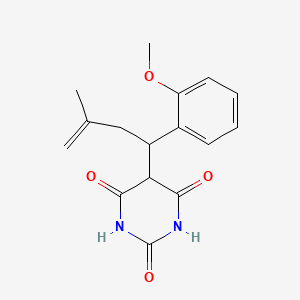
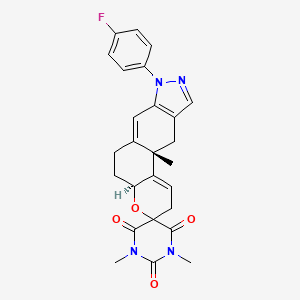
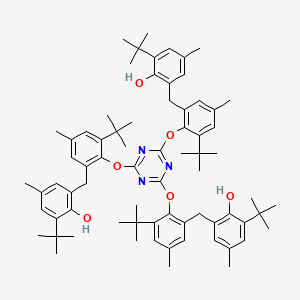

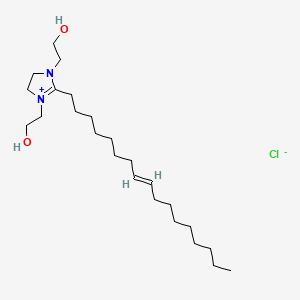
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
